![molecular formula C13H11N5O2 B2993707 N-(1H-benzo[d]imidazol-2-yl)-6-methoxypyrimidine-4-carboxamide CAS No. 2034248-25-2](/img/structure/B2993707.png)

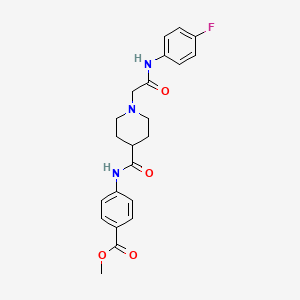

N-(1H-benzo[d]imidazol-2-yl)-6-methoxypyrimidine-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(1H-benzo[d]imidazol-2-yl)-6-methoxypyrimidine-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is commonly referred to as BMN-673 or Talazoparib, and it belongs to the class of poly (ADP-ribose) polymerase (PARP) inhibitors.

Applications De Recherche Scientifique

Antimicrobial and Antituberculosis Applications

Compounds structurally related to "N-(1H-benzo[d]imidazol-2-yl)-6-methoxypyrimidine-4-carboxamide" have been studied for their antimycobacterial properties. For example, a study on the structural characterization and antimycobacterial evaluation of a benzimidazole analogue of the antituberculosis clinical drug candidate TBA-7371 highlights the potential of these compounds in addressing tuberculosis. The compound displayed antimycobacterial testing confirmed in vitro activity against Mycobacterium smegmatis, although no growth inhibition of Mycobacterium abscessus was found, suggesting selective antimycobacterial effects (Richter et al., 2022).

Synthetic Methodology and Structural Analysis

The synthesis and structural analysis of related compounds have been documented, contributing to the understanding of their chemical properties and potential applications. For instance, "Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate" was investigated for its crystal and molecular structures, providing insights into its synthesis process and structural features. This research aids in the development of new compounds with potential scientific and pharmaceutical applications (Richter et al., 2023).

Mécanisme D'action

Target of Action

N-(1H-benzo[d]imidazol-2-yl)-6-methoxypyrimidine-4-carboxamide is a compound that contains an imidazole moiety . Imidazole derivatives have been known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, and antidiabetic properties Imidazole derivatives have been reported to inhibit the cyclin-dependent kinase-8 (ck1δ) in tumor cell lines .

Mode of Action

It’s known that imidazole derivatives can bind to the active site of their target proteins, such as ck1δ, leading to inhibition of the protein’s function . This interaction can result in changes in cellular processes, potentially leading to the observed biological effects .

Biochemical Pathways

Imidazole derivatives have been reported to inhibit ck1δ, a kinase involved in various cellular processes such as wnt signaling, dna damage response, cell cycle progression, apoptosis, and chromosome segregation . Therefore, it’s plausible that this compound may affect these pathways.

Pharmacokinetics

Imidazole is known to be highly soluble in water and other polar solvents , which could potentially influence its bioavailability.

Result of Action

Imidazole derivatives have been reported to exhibit significant antimicrobial activity and cytotoxicity against certain tumor cell lines . For instance, they were found to be potent in inhibiting the growth of the HCT116 cell line .

Propriétés

IUPAC Name |

N-(1H-benzimidazol-2-yl)-6-methoxypyrimidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N5O2/c1-20-11-6-10(14-7-15-11)12(19)18-13-16-8-4-2-3-5-9(8)17-13/h2-7H,1H3,(H2,16,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVMUSBWQODZJOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=NC(=C1)C(=O)NC2=NC3=CC=CC=C3N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-({(E)-[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylidene}amino)propan-1-ol](/img/structure/B2993626.png)

![4-(Benzyloxy)benzaldehyde [3-methyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B2993630.png)

![4-[2-Phenyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]morpholine](/img/structure/B2993639.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B2993644.png)